molecular formula C11H14O2 B1346699 Mesitylacetic acid CAS No. 4408-60-0

Mesitylacetic acid

Cat. No.: B1346699
CAS No.: 4408-60-0
M. Wt: 178.23 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-N
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Description

Mesitylacetic acid, also known as 2,4,6-trimethylphenylacetic acid, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of acetic acid where the hydrogen atoms on the benzene ring are replaced by three methyl groups. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Mesitylacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Mesitylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium cyanide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mesitylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of mesitylacetic acid involves its ability to participate in various chemical reactions due to the presence of the benzene ring and the carboxylic acid group. These functional groups allow it to interact with different molecular targets and pathways, facilitating its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Mesitylacetic acid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetic acid
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InChI

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWMQAKKAHTCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40196032
Record name (2,4,6-Trimethylphenyl)acetic acid
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Molecular Weight

178.23 g/mol
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Physical Description

White or cream powder; [Alfa Aesar MSDS]
Record name Mesitylacetic acid
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CAS No.

4408-60-0
Record name 2,4,6-Trimethylbenzeneacetic acid
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Record name MESITYLACETIC ACID
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Synthesis routes and methods I

Procedure details

155 g (2,4,6-trimethylphenyl)acetonitrile are added to a solution of 1.1 L of water and 915 mL of concentrated sulfuric acid heated to 50° C. The mixture is refluxed for 6 hours with stirring. Then the reaction mixture is poured onto 3 kg of ice. The solid is suction filtered and washed with water. Yield: 131 g (86%); melting point: 163° C.-166° C.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
915 mL
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.0 g (0.06 tool) and 5.4 g (0.0198 mol) of n-butyl phenylsulfonyloxyacetate are reacted in 60 ml of mesitylene by the method of Example 7, and the reaction mixture is hydrolyzed with 5 g of NaOH in 15 ml of water and 50 ml of methanol to give the acid. 3.0 g (85% of theory) of mesitylacetic acid are isolated.
Name
n-butyl phenylsulfonyloxyacetate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthesis methods for Mesitylacetic Acid?

A1: Two distinct synthesis routes for this compound are reported in the provided literature:

  • Via α-hydroxy this compound: This "green" and cost-effective method utilizes 2,4,6-trimethylbenzaldehyde as a starting material and achieves a 46% overall yield. []
  • From Mesitylene: This method involves a three-step process: chloromethylation of mesitylene, followed by cyanidation, and finally, basic hydrolysis. This route boasts a higher yield of 78% with 99% purity. []

Q2: What is the crystal structure of this compound?

A2: The crystal structure of this compound (C11H14O2) reveals that the dihedral angle between the carboxyl group (-COOH) and the benzene ring is 85.37°. The molecules within the crystal lattice are arranged in inversion dimers linked by pairs of O—H⋯O hydrogen bonds. []

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